Tert-butyl 2-(6-bromopyridin-3-YL)morpholine-4-carboxylate
CAS No.:
Cat. No.: VC15839627
Molecular Formula: C14H19BrN2O3
Molecular Weight: 343.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19BrN2O3 |
|---|---|
| Molecular Weight | 343.22 g/mol |
| IUPAC Name | tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate |
| Standard InChI | InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-6-7-19-11(9-17)10-4-5-12(15)16-8-10/h4-5,8,11H,6-7,9H2,1-3H3 |
| Standard InChI Key | IOYRATFUWAQTQF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2=CN=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 2-position with a 6-bromopyridin-3-yl group. The morpholine nitrogen is further functionalized with a tert-butoxycarbonyl (Boc) protecting group . Key structural identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 2-(6-bromopyridin-3-yl)morpholine-4-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCOC(C1)C2=CN=C(C=C2)Br |
| InChIKey | IOYRATFUWAQTQF-UHFFFAOYSA-N |
The bromine atom at the pyridine ring’s 6-position enhances electrophilicity, facilitating nucleophilic substitution reactions .
Physical and Spectral Characteristics
While experimental data on melting/boiling points remain limited, spectroscopic analyses provide critical insights:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS):
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves multi-step protocols to assemble the morpholine-pyridine framework:
Step 1: Formation of the Morpholine Core
A common approach condenses 6-bromonicotinic acid derivatives with ethylene oxide or glycols under acidic conditions to form the morpholine ring .
Step 2: Boc Protection
The morpholine nitrogen is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP) . For example, a reported procedure achieved a 97% yield by reacting 6-bromo-3,4-dihydro-2H-pyrido[3,2-b] oxazine with Boc anhydride in dichloromethane at 40°C .
Step 3: Purification
Column chromatography (e.g., petroleum ether/ethyl acetate gradients) isolates the product with >95% purity .
Analytical Validation
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High-Performance Liquid Chromatography (HPLC): Purity assessments often use reverse-phase HPLC with UV detection at 254 nm.
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X-ray Crystallography: While no crystal structure is publicly available, analogous compounds confirm the chair conformation of the morpholine ring .
Comparative Analysis with Related Compounds
The compound’s bioactivity stems from its unique substitution pattern. Comparisons with derivatives highlight structure-activity relationships:
The target compound’s 6-bromo-3-pyridinyl group optimizes steric and electronic interactions with DNP’s active site, explaining its superior potency.
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